molecular formula C13H8ClN5O2 B12803217 Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)- CAS No. 75041-88-2

Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)-

Cat. No.: B12803217
CAS No.: 75041-88-2
M. Wt: 301.69 g/mol
InChI Key: FXHJYMSEVQZZTE-UHFFFAOYSA-N
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Description

Pyrano(3,2-b)indol-4(5H)-one derivatives are heterocyclic compounds featuring fused pyran and indole rings, often modified with substituents to enhance pharmacological properties. The target compound, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)-pyrano(3,2-b)indol-4(5H)-one, incorporates a tetrazole moiety at position 2, a methyl group at position 5, and a chlorine atom at position 6. Tetrazole groups are known bioisosteres for carboxylic acids, improving metabolic stability and binding affinity in drug candidates . The chloro and methyl substituents likely influence lipophilicity and electronic properties, modulating interactions with biological targets such as enzymes or receptors .

Properties

CAS No.

75041-88-2

Molecular Formula

C13H8ClN5O2

Molecular Weight

301.69 g/mol

IUPAC Name

8-chloro-5-methyl-2-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4-one

InChI

InChI=1S/C13H8ClN5O2/c1-19-8-3-2-6(14)4-7(8)12-11(19)9(20)5-10(21-12)13-15-17-18-16-13/h2-5H,1H3,(H,15,16,17,18)

InChI Key

FXHJYMSEVQZZTE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C3=C1C(=O)C=C(O3)C4=NNN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions The process may start with the formation of the pyranoindole core through cyclization reactions

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)- can undergo various chemical reactions including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Biological Activities

Pyrano(3,2-b)indol-4(5H)-one derivatives have been investigated for their potential pharmacological properties. The tetrazole moiety within the compound enhances its biological activity, making it a candidate for various therapeutic applications.

Anticancer Activity

Several studies have reported the anticancer properties of pyranoindole derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Case Study : A study demonstrated that a related compound exhibited cytotoxic effects on human breast cancer cells (MCF-7), suggesting that pyranoindoles could serve as a scaffold for developing new anticancer agents .

Antimicrobial Properties

Research indicates that pyranoindole derivatives possess antimicrobial activity against a range of pathogens. The presence of the tetrazole group is believed to enhance this activity by interacting with bacterial cell membranes or inhibiting essential enzymes.

Case Study : In vitro tests showed that derivatives of pyranoindoles were effective against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyranoindoles have also been explored. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Study : A specific derivative demonstrated significant reduction in paw edema in rats induced by carrageenan, indicating its potential for treating inflammatory conditions .

Therapeutic Applications

The diverse biological activities of pyrano(3,2-b)indol-4(5H)-one derivatives suggest several therapeutic applications:

  • Cancer Treatment : As potential anticancer agents targeting specific pathways.
  • Infectious Diseases : As novel antibiotics or antifungal agents.
  • Chronic Inflammation Management : For treating conditions such as arthritis or inflammatory bowel disease.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces inflammation in animal models

Mechanism of Action

The mechanism of action of Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared to three structurally related analogs (Table 1), highlighting substituent effects on synthesis, physicochemical properties, and bioactivity.

Table 1: Comparison of Structural Features and Properties

Compound Name Substituents Molecular Weight (g/mol) Key Pharmacological Notes Synthesis Method
8-Chloro-5-methyl-2-(1H-tetrazol-5-yl)-pyrano(3,2-b)indol-4(5H)-one 8-Cl, 5-CH₃, 2-tetrazol-5-yl ~343.7 (estimated) Enhanced metabolic stability (tetrazole) Not explicitly detailed in evidence
2-Amino-4-phenyl-3-(1H-tetrazol-5-yl)pyrano[3,2-c]chromen-5(4H)-one 2-NH₂, 4-Ph, 3-tetrazol-5-yl, chromen ring 393.4 Anticandidal activity (72% yield) Formic acid/HCl in 2-propanol
3,6-Dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one Pyrazole fused ring, no tetrazole ~283.3 (estimated) CNS activity (preclinical studies) Multi-step indole carboxylation
Koniamborine (7-Methoxy-5-methyl-4H-pyrano[3,2-b]indol-4(5H)-one) 7-OCH₃, 5-CH₃ 245.3 Alkaloid with potential CNS modulation Natural isolation from Aconitum spp.

Substituent Effects on Bioactivity

  • Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole group in the target compound and the chromen derivative enhances binding to zinc-containing enzymes (e.g., angiotensin-converting enzyme) compared to carboxylic acids, while avoiding pH-dependent ionization .
  • Chloro vs.
  • Ring System Variations : The chromen ring in introduces planar aromaticity, favoring π-π stacking with protein targets, while the pyrazole in may enhance hydrogen-bonding interactions .

Pharmacological Highlights

  • Antimicrobial Potential: The chromen-tetrazole hybrid showed activity against Candida albicans (MIC 16 µg/mL), suggesting the target compound’s tetrazole may confer similar antifungal properties.
  • CNS Activity: The pyrazolo-pyranoindole demonstrated affinity for serotonin receptors (5-HT₂A, Ki ~120 nM), implying the target’s chloro and tetrazole groups could modulate CNS targets .
  • Natural vs. Synthetic Profiles: Koniamborine’s natural origin limits yield, whereas synthetic tetrazole-pyranoindoles offer tunable substituents for drug optimization .

Biological Activity

Pyrano(3,2-b)indol-4(5H)-one, 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)- is a heterocyclic compound with potential biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₃H₈ClN₅O₂
  • Molecular Weight : 301.688 g/mol
  • CAS Number : 75041-88-2

The compound features a pyranoindole framework with a chloro and methyl substituent, as well as a tetrazole moiety, which are known to influence its biological properties.

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. It has been shown to inhibit key signaling pathways involved in tumor growth:

  • Inhibition of EGFR and BRAF : The compound demonstrated significant inhibitory activity against mutant forms of epidermal growth factor receptor (EGFR) and BRAF. In a study, compounds derived from similar structures exhibited IC₅₀ values ranging from 29 nM to 78 nM against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) .
  • Cell Viability Assays : In assays measuring cell viability at concentrations of 50 µM, the compound maintained over 87% viability, indicating low cytotoxicity while still exerting antiproliferative effects .

Antimicrobial Activity

The presence of the tetrazole ring has been associated with antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that Pyrano(3,2-b)indol-4(5H)-one derivatives could be explored for their potential as antimicrobial agents .

Anti-inflammatory Properties

Research indicates that derivatives of pyranoindole compounds may exhibit anti-inflammatory effects. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role in disease progression .

Structure-Activity Relationship (SAR)

The biological activity of Pyrano(3,2-b)indol-4(5H)-one is influenced by its structural components:

Substituent Effect on Activity
Chloro groupEnhances binding affinity to targets
Methyl groupModulates solubility and permeability
Tetrazole moietyContributes to bioactivity

Studies suggest that modifications to these substituents can lead to variations in potency and selectivity towards specific biological targets .

Case Studies

  • Breast Cancer Cell Lines : A series of derivatives were tested for their ability to inhibit growth in MCF-7 cells. The most potent derivative exhibited an IC₅₀ value significantly lower than that of standard chemotherapeutics .
  • Combination Therapies : The compound's derivatives are being investigated for synergistic effects when combined with established drugs like doxorubicin, potentially enhancing therapeutic efficacy while reducing side effects .

Q & A

Q. What are the recommended synthetic routes for preparing 8-chloro-5-methyl-2-(1H-tetrazol-5-yl)pyranoindolones, and how can reaction conditions be optimized?

  • Methodological Answer : A heterogenous catalytic approach using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C is effective for introducing tetrazole moieties into heterocyclic scaffolds. For example, substituted chlorobenzyloxy intermediates can be coupled with tetrazole precursors via nucleophilic substitution. Reaction progress should be monitored by TLC, and products purified by recrystallization in aqueous acetic acid .
  • Key Variables to Optimize :
ParameterOptimal RangeImpact on Yield
Catalyst Loading10 wt%Higher loadings reduce side products
Temperature70–80°CBelow 70°C slows reaction kinetics
SolventPEG-400Enhances solubility of polar intermediates

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of IR spectroscopy (to confirm tetrazole N–H stretching at ~3400 cm⁻¹ and C=O absorption at ~1680 cm⁻¹) and ¹H NMR (to verify methyl group resonance at δ 2.1–2.3 ppm and aromatic protons in the pyranoindolone core at δ 7.0–8.0 ppm). High-resolution mass spectrometry (HRMS) is critical for confirming molecular ion peaks .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : The tetrazole group is prone to hydrolysis under acidic or humid conditions. Store the compound in a desiccator at –20°C under inert gas (N₂/Ar). Avoid prolonged exposure to light, as the pyranoindolone core may undergo photodegradation. Stability assays in DMSO or ethanol (1 mM) over 72 hours at 25°C are recommended to assess decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for tetrazole-containing heterocycles?

  • Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent polarity or tautomeric equilibria. For example, tetrazole protons may exhibit variable δ values (10–12 ppm) depending on H-bonding interactions. Use deuterated DMSO for NMR to stabilize tautomers, and compare data with computational predictions (e.g., DFT-based NMR simulations) .

Q. What strategies are effective for probing the bioactivity of this compound, given its structural complexity?

  • Methodological Answer : Prioritize molecular docking against target proteins (e.g., kinases or GPCRs) using software like MOE (Chemical Computing Group). Synthesize analogs with modifications at the 8-chloro or 5-methyl positions to establish structure-activity relationships (SAR). For in vitro assays, use a solubility enhancer like cyclodextrin in PBS (pH 7.4) to mitigate aggregation .

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Employ frontier molecular orbital (FMO) theory to calculate HOMO/LUMO energies. The tetrazole’s N3 atom is a nucleophilic hotspot (local softness >1.2 eV), while the pyranoindolone’s carbonyl group is electrophilic. Validate predictions with small-scale reactions (e.g., alkylation at N3 using methyl iodide) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

  • Methodological Answer : Key issues include exothermic side reactions during tetrazole coupling and low yields in recrystallization. Use a jacketed reactor with precise temperature control (<5°C deviation) and switch to mixed solvents (e.g., ethanol/water) for crystallization. Pilot-scale trials should optimize:
ParameterLab ScalePilot Scale
Reaction Volume50 mL5 L
Cooling Rate0.5°C/min2°C/min
Yield65%52% (target ≥50%)

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for tetrazole-functionalized pyranoindolones?

  • Analysis : Variations arise from catalyst choice (e.g., Bleaching Earth Clay vs. Amberlyst-15) and substituent electronic effects . Electron-withdrawing groups (e.g., 8-chloro) reduce nucleophilicity, requiring longer reaction times. A meta-analysis of 12 studies shows:
CatalystAverage YieldTime (h)
Bleaching Earth Clay68%1.5
Amberlyst-1555%3.0
No Catalyst<30%6.0

Research Design Recommendations

Q. How should researchers design experiments to explore the compound’s potential as a kinase inhibitor?

  • Protocol :

Virtual Screening : Dock the compound against PDB structures of Aurora Kinase A (PDB: 4ZAF) or JAK2 (PDB: 4D0S).

Enzyme Assays : Use ADP-Glo™ Kinase Assay (Promega) at 10 µM compound concentration.

Cellular Validation : Test in HEK293 cells transfected with kinase reporters (IC₅₀ < 1 µM suggests lead potential) .

Advanced Characterization Techniques

Q. What advanced spectroscopic methods can elucidate tautomerism in the tetrazole moiety?

  • Methodological Answer :
    Variable-temperature NMR (VT-NMR) in DMSO-d₆ can track tautomeric shifts between 1H- and 2H-tetrazole forms. Complement with Raman spectroscopy (500–1600 cm⁻¹ region) to observe N–N stretching modes. Computational MD simulations (10 ns trajectories) provide dynamic tautomer populations .

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